4-(Methanesulfonylmethyl)aniline

Lipophilicity Drug Design Pharmacokinetics

Unlike simpler 4-(methylsulfonyl)aniline, this compound features a critical methylene (–CH₂–) spacer that enhances conformational flexibility and hydrogen-bonding capacity, translating to higher synthetic yields and improved pharmacokinetic profiles. With LogP -0.34, it is the preferred starting material for aqueous-soluble kinase inhibitors (CDK2 IC50 50 nM; SYK, JAK) and cysteine/serine protease inhibitors. Its distinct electronic properties also enable tailored COX-2 inhibitor candidates with potentially improved gastric tolerability. Secure high-purity material for reproducible hit-to-lead optimization and rapid medicinal chemistry access.

Molecular Formula C8H12ClNO2S
Molecular Weight 221.7
CAS No. 24176-70-3
Cat. No. B2931842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methanesulfonylmethyl)aniline
CAS24176-70-3
Molecular FormulaC8H12ClNO2S
Molecular Weight221.7
Structural Identifiers
SMILESCS(=O)(=O)CC1=CC=C(C=C1)N
InChIInChI=1S/C8H11NO2S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3
InChIKeyLDVLDQVAJFTABJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methanesulfonylmethyl)aniline (CAS 24176-70-3): A Versatile Para-Substituted Aniline Building Block for Pharmaceutical Research


4-(Methanesulfonylmethyl)aniline (CAS 24176-70-3), also known as 4-[(methylsulfonyl)methyl]aniline, is a para-substituted aniline derivative featuring a methanesulfonylmethyl (–CH₂SO₂CH₃) group. This structural motif imparts unique physicochemical and electronic properties that distinguish it from other sulfonyl aniline analogs [1]. The compound is widely recognized as a valuable intermediate in the synthesis of kinase inhibitors, protease inhibitors, and non-steroidal anti-inflammatory drug (NSAID) candidates, owing to its versatile reactivity and favorable solubility profile .

Why 4-(Methanesulfonylmethyl)aniline (CAS 24176-70-3) Cannot Be Replaced by Common Sulfonyl Aniline Analogs


The unique methanesulfonylmethyl substituent in 4-(Methanesulfonylmethyl)aniline (CAS 24176-70-3) confers a distinct balance of electronic and steric effects that cannot be replicated by simpler analogs such as 4-(methylsulfonyl)aniline (CAS 5470-49-5) or N-methyl derivatives. The presence of the methylene (–CH₂–) spacer between the aromatic ring and the sulfonyl group significantly alters the compound's conformational flexibility, hydrogen-bonding capacity, and lipophilicity [1]. These differences directly impact downstream synthetic yields, the pharmacokinetic properties of derived drug candidates, and the selectivity profile of target engagement [2]. Consequently, substituting with a more common sulfonyl aniline can lead to unexpected synthetic failures, altered biological activity, or suboptimal physicochemical properties in the final pharmaceutical product.

Quantitative Differentiation of 4-(Methanesulfonylmethyl)aniline (CAS 24176-70-3) from Structural Analogs


Enhanced Hydrophilicity (LogP -0.34) for Improved Aqueous Solubility in Drug Candidates

4-(Methanesulfonylmethyl)aniline exhibits a calculated LogP of -0.34, indicating significantly higher hydrophilicity compared to its N-methylated analog N-methyl-4-(methylsulfonyl)aniline (LogP 3.09) and a measurable increase over the non-methylene analog 4-(methylsulfonyl)aniline (LogP -0.12) . This lower LogP value predicts enhanced aqueous solubility and reduced passive membrane permeability, which can be advantageous for optimizing the absorption and distribution properties of lead compounds in drug discovery .

Lipophilicity Drug Design Pharmacokinetics Solubility

Distinct Solid-State Forms: Free Base (169–171°C) vs. Hydrochloride Salt (120–125°C) Offer Processing Flexibility

The free base form of 4-(Methanesulfonylmethyl)aniline has a melting point of 169–171°C , whereas its hydrochloride salt melts at 120–125°C . In contrast, the closely related analog 4-(methylsulfonyl)aniline melts at 132–134°C [1]. The availability of two distinct solid forms with significantly different thermal properties provides researchers with flexibility in selecting the most suitable physical form for synthetic steps, purification protocols, or formulation development.

Crystallinity Salt Selection Formulation Solid-State Chemistry

Proven Utility as a Key Intermediate in Potent Kinase Inhibitors (CDK2 IC50 = 50 nM)

Derivatives of 4-(Methanesulfonylmethyl)aniline have been employed to synthesize potent oxindole-based kinase inhibitors. Specifically, compound BDBM7771, which incorporates the 4-(methanesulfonylmethyl)phenyl moiety, demonstrated an IC50 of 50 nM against cyclin-dependent kinase 2 (CDK2) in a biochemical assay using 1.4 µM ATP [1]. While direct comparative data for the identical scaffold with a different aniline substituent is not available, this level of potency validates the compound's utility as a privileged building block for generating highly active kinase inhibitors.

Kinase Inhibition CDK2 Oxindole Anticancer

Incorporation into Multi-Target Kinase Inhibitors with Defined Selectivity Windows

Patents disclose that 4-(Methanesulfonylmethyl)aniline serves as a key intermediate for synthesizing compounds that inhibit both SYK and JAK kinases . While specific IC50 values for the target compound itself are not available, the structural context suggests that derivatives exhibit a defined selectivity window between these two kinase families, which is critical for developing therapeutics with an optimal safety and efficacy profile. In contrast, the simpler 4-(methylsulfonyl)aniline pharmacophore has primarily been explored for COX-2 inhibition, highlighting a divergent therapeutic application space [1].

JAK SYK Multi-Kinase Immunology

Commercial Availability at High Purity (≥95%) with Validated Analytical Data

4-(Methanesulfonylmethyl)aniline is readily available from major chemical suppliers such as Sigma-Aldrich (Enamine catalog) with a guaranteed purity of ≥95% . The compound is supplied with full analytical characterization, including melting point (169–171°C), InChI Key, and certificates of analysis upon request. In contrast, several close analogs (e.g., N-methyl-4-(methylsulfonyl)aniline) are often only available as custom synthesis items with longer lead times and less rigorous quality documentation [1]. This ensures greater experimental reproducibility and reduces procurement complexity for research teams.

Procurement Quality Control Reproducibility Supply Chain

Optimal Research and Industrial Use Cases for 4-(Methanesulfonylmethyl)aniline (CAS 24176-70-3) Based on Evidence


Design of Hydrophilic Kinase Inhibitors for Oncology and Inflammation

The combination of a low LogP (-0.34) and proven utility in generating potent CDK2 inhibitors (IC50 50 nM) makes 4-(Methanesulfonylmethyl)aniline an ideal starting material for synthesizing kinase inhibitors where aqueous solubility is a design priority [1]. This is particularly relevant for developing orally bioavailable drugs targeting CDK2, SYK, or JAK kinases, where the methanesulfonylmethyl group can enhance solubility and modulate target engagement [2].

Synthesis of Protease Inhibitors with Optimized Pharmacokinetic Profiles

The unique electronic and steric properties of the methanesulfonylmethyl group are leveraged in the synthesis of cysteine and serine protease inhibitors [1]. The compound's hydrophilic character (LogP -0.34) and ability to form stable salts (e.g., hydrochloride) facilitate the production of drug candidates with improved plasma stability and reduced off-target binding, as evidenced by its use in proprietary protease inhibitor programs [2].

Development of COX-2 Selective NSAID Derivatives with Modified Physicochemical Properties

Although 4-(methylsulfonyl)aniline has been extensively studied for COX-2 inhibition, the methanesulfonylmethyl analog offers a distinct advantage in tuning the lipophilicity and metabolic stability of NSAID derivatives [1]. Researchers can utilize 4-(Methanesulfonylmethyl)aniline to create novel COX-2 inhibitors with a potentially improved safety profile, as the altered LogP may influence tissue distribution and gastric tolerability [2].

Custom Synthesis and Medicinal Chemistry Exploration of Novel Sulfonyl-Containing Scaffolds

The high purity and ready commercial availability of 4-(Methanesulfonylmethyl)aniline from reputable vendors ensure rapid and reproducible access for exploratory medicinal chemistry [1]. Its unique reactivity, including the ability to undergo further functionalization at the aniline nitrogen or the sulfonyl methylene, enables the construction of diverse chemical libraries for hit-to-lead optimization in drug discovery [2].

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